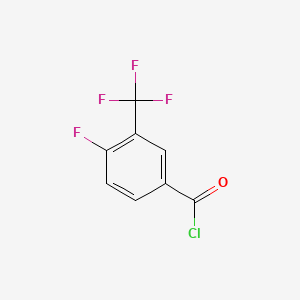
1-Propeno, 1,1,2,3-tetracloro-3,3-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is known to be a fluorinated substance that belongs to the group of halogenated compounds . It is used as an additive in organic synthesis and as a catalyst in some industrial processes .
Pharmacokinetics
Its molecular weight is 21584 g/mol , which may influence its bioavailability and pharmacokinetic behavior.
Métodos De Preparación
The synthesis of 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- can be achieved through various synthetic routes. One common method involves the chlorination and fluorination of propene derivatives under controlled conditions . Industrial production methods typically involve the use of catalysts to facilitate the halogenation reactions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- can be compared with other similar halogenated propene compounds, such as:
1-Propene, 1,2,3,3-tetrachloro-: This compound has a similar structure but lacks the fluorine atoms.
1-Propene, 1,1,3,3-tetrachloro-2,3-difluoro-: This compound has a different arrangement of chlorine and fluorine atoms.
The uniqueness of 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1,1,2,3-tetrachloro-3,3-difluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F2/c4-1(2(5)6)3(7,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXKBNGJDSELX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287995 |
Source


|
| Record name | 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-50-5 |
Source


|
| Record name | NSC53772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)




